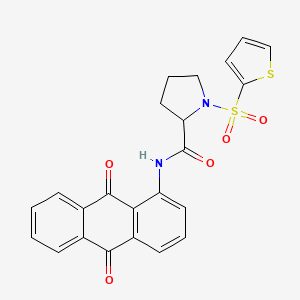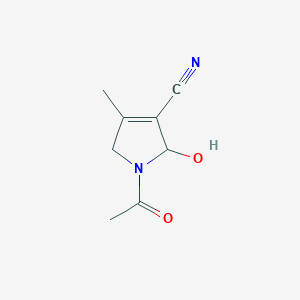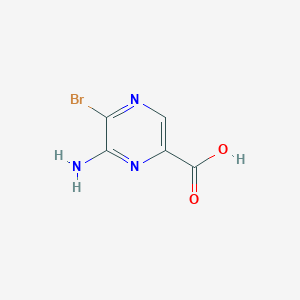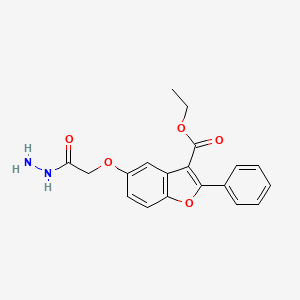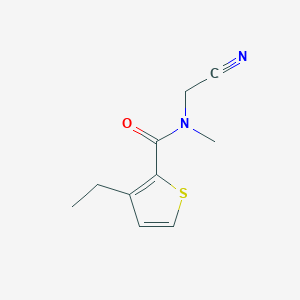![molecular formula C24H24Cl2N6O2 B2368243 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione CAS No. 886910-04-9](/img/structure/B2368243.png)
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Psychotropic Activity
A study explored the potential of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives as ligands for serotonin (5-HT) receptors, revealing their potential psychotropic activity. One compound, in particular, showed antidepressant-like effects and anxiolytic-like activity in animal models (Chłoń-Rzepa et al., 2013).
2. Receptor Affinity and Pharmacological Evaluation
Another research focused on the affinity of N-(arylpiperazinyl)acetamide derivatives of purine diones for serotonin and dopamine receptors. The study highlighted the potential of these compounds as ligands for 5-HT6, 5-HT7, and D2 receptors, suggesting their relevance in pharmacological applications (Żmudzki et al., 2015).
3. Synthesis and Chemical Properties
A study described the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using a thietanyl protecting group. This research provided insights into the chemical properties and the synthesis process of such compounds (Khaliullin & Shabalina, 2020).
4. Cardiovascular Activity
A study on the synthesis and evaluation of certain derivatives for cardiovascular activity found that some compounds displayed strong prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).
5. Analgesic Activity
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory effects, indicating their potential as a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[(3,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-7-8-18(25)19(26)13-17)23(27-21)31-11-9-30(10-12-31)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,28,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXMOEHTSQCRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)
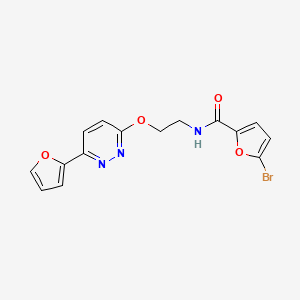

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)
